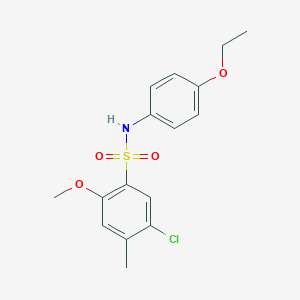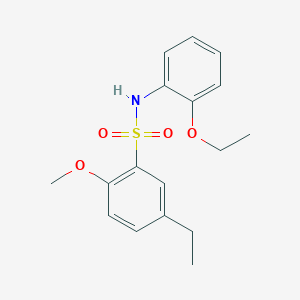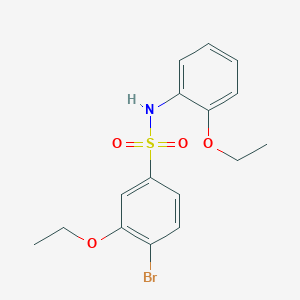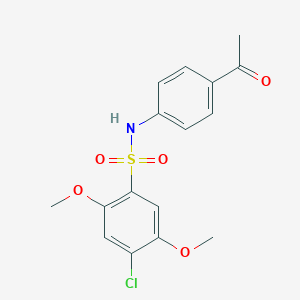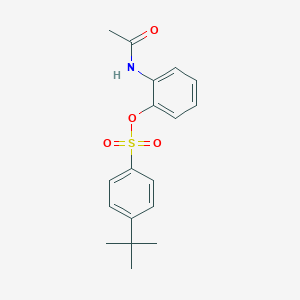
2-(Acetylamino)phenyl 4-tert-butylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetylamino)phenyl 4-tert-butylbenzenesulfonate is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. This compound is commonly referred to as APBBS and is synthesized through a specific method. The purpose of
Mécanisme D'action
The mechanism of action of APBBS varies depending on its application. In medicinal chemistry, APBBS is believed to inhibit the activity of cyclooxygenase enzymes, which play a crucial role in the production of inflammatory mediators. In biochemistry, APBBS is believed to inhibit the activity of protein kinases, which play a crucial role in cellular signaling pathways. In materials science, APBBS is believed to act as a surfactant and emulsifier, reducing the surface tension of liquids and promoting the formation of stable emulsions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of APBBS also vary depending on its application. In medicinal chemistry, APBBS has been shown to reduce inflammation and pain in animal models. In biochemistry, APBBS has been shown to inhibit the activity of specific protein kinases, leading to alterations in cellular signaling pathways. In materials science, APBBS has been shown to reduce the surface tension of liquids and promote the formation of stable emulsions.
Avantages Et Limitations Des Expériences En Laboratoire
APBBS has several advantages and limitations for lab experiments. Its synthesis method is well-established and yields a high purity product. However, APBBS can be challenging to work with due to its low solubility in water and some organic solvents. Additionally, APBBS can be expensive and difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the study of APBBS. In medicinal chemistry, further studies are needed to determine the efficacy and safety of APBBS as an anti-inflammatory and analgesic agent. In biochemistry, further studies are needed to determine the specific protein kinases that APBBS inhibits and the downstream effects of this inhibition. In materials science, further studies are needed to optimize the use of APBBS as a surfactant and emulsifier in various applications.
Conclusion:
In conclusion, APBBS is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method is well-established, and it has been shown to have potential as an anti-inflammatory and analgesic agent, a protein kinase inhibitor, and a surfactant and emulsifier. However, further studies are needed to determine its efficacy and safety in various applications and to optimize its use in materials science.
Méthodes De Synthèse
APBBS is synthesized through a specific method that involves the reaction of 2-Acetylaniline and 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of APBBS, which is then purified through recrystallization. This synthesis method has been extensively studied and optimized to ensure the purity and yield of APBBS.
Applications De Recherche Scientifique
APBBS has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, APBBS has been studied for its potential as an anti-inflammatory and analgesic agent. In biochemistry, APBBS has been studied for its potential as a protein kinase inhibitor. In materials science, APBBS has been studied for its potential as a surfactant and emulsifier.
Propriétés
Formule moléculaire |
C18H21NO4S |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
(2-acetamidophenyl) 4-tert-butylbenzenesulfonate |
InChI |
InChI=1S/C18H21NO4S/c1-13(20)19-16-7-5-6-8-17(16)23-24(21,22)15-11-9-14(10-12-15)18(2,3)4/h5-12H,1-4H3,(H,19,20) |
Clé InChI |
BIDOZDPDILKGAE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
SMILES canonique |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













